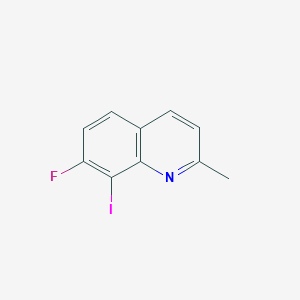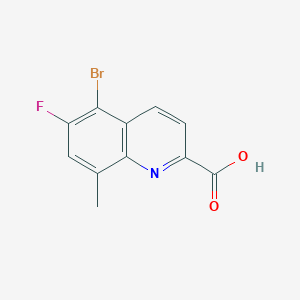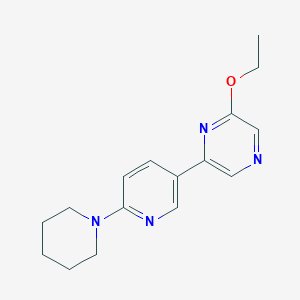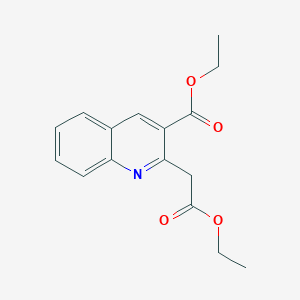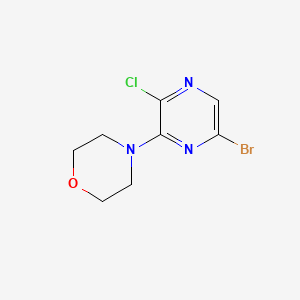
4-(6-Bromo-3-chloropyrazin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Bromo-3-chloropyrazin-2-yl)morpholine is a heterocyclic organic compound that contains both a pyrazine ring and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-3-chloropyrazin-2-yl)morpholine typically involves the reaction of 6-bromo-3-chloropyrazine with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(6-Bromo-3-chloropyrazin-2-yl)morpholine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
科学的研究の応用
4-(6-Bromo-3-chloropyrazin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(6-Bromo-3-chloropyrazin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological target and the context of its use .
類似化合物との比較
Similar Compounds
- 4-(6-Chloropyrazin-2-yl)morpholine
- 4-(3-Chloropyrazin-2-yl)morpholine
Uniqueness
4-(6-Bromo-3-chloropyrazin-2-yl)morpholine is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, which can influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide additional versatility in synthetic applications compared to its analogs .
特性
分子式 |
C8H9BrClN3O |
|---|---|
分子量 |
278.53 g/mol |
IUPAC名 |
4-(6-bromo-3-chloropyrazin-2-yl)morpholine |
InChI |
InChI=1S/C8H9BrClN3O/c9-6-5-11-7(10)8(12-6)13-1-3-14-4-2-13/h5H,1-4H2 |
InChIキー |
CLEZQBZJTJAMBK-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=CN=C2Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


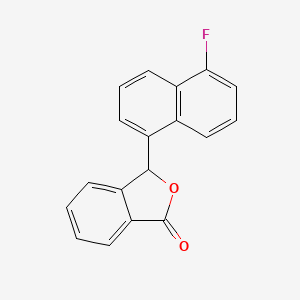
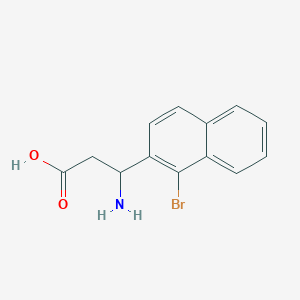
![[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B15063808.png)
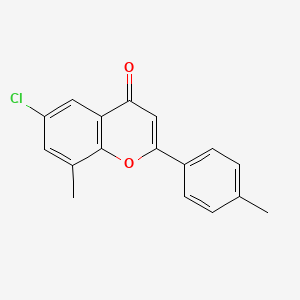
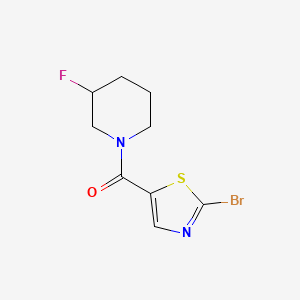
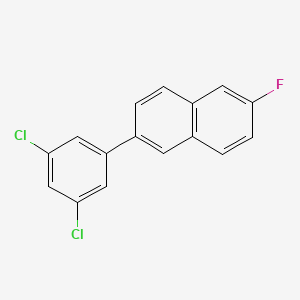
![N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide](/img/structure/B15063821.png)
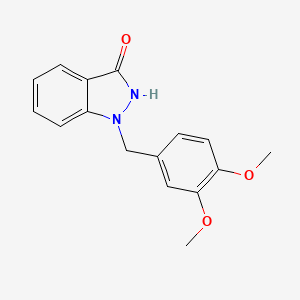
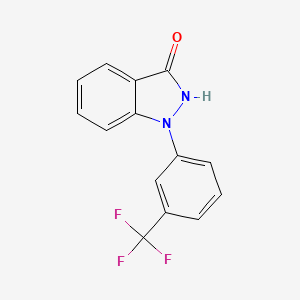
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride](/img/structure/B15063838.png)
